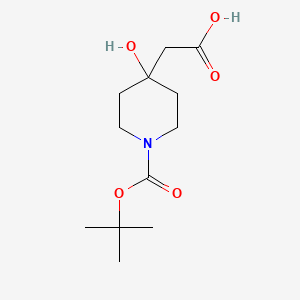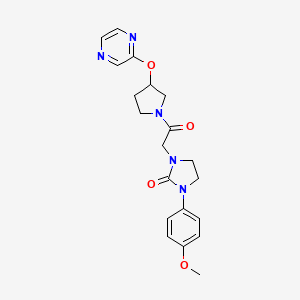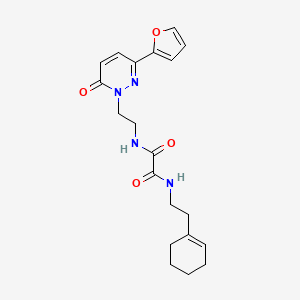
2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid
説明
This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves several steps including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation . The optimized reaction conditions include a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate of 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, a piperidin-4-yl group, and an acetic acid group .Chemical Reactions Analysis
The Boc group in this compound can be deprotected using trifluoroacetic acid (TFA) through a process that involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation, and decarboxylation of the carbamic acid .Physical And Chemical Properties Analysis
The empirical formula of this compound is C15H23N3O4 and its molecular weight is 309.36 .科学的研究の応用
Organic Synthesis and Chemical Reactions
- Synthesis of Pipecolic Acid Derivatives : A study demonstrated the use of the vinylfluoro group as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing the synthetic versatility of related compounds in organic synthesis (Purkayastha et al., 2010).
- Protection and Deprotection Strategies : Research on the removal of the tert-butyloxycarbonyl group by trifluoroacetic acid highlighted the selectivity improvements by dilution with acetic acid, demonstrating the importance of protective groups in peptide synthesis (Bodanszky & Bodanszky, 2009).
Materials Science and Polymer Chemistry
- Degradable Polycarbonates : A study discussed the production of degradable polycarbonates derived from dihydroxybutyric acid and their potential applications, including the development of environmentally benign materials (Tsai, Wang, & Darensbourg, 2016).
Protective Group Chemistry
- Hydroxyl Protecting Group : The (2-nitrophenyl)acetyl group was explored as a new, selectively removable hydroxyl protecting group, showing its utility in the protection of hydroxyl functions in carbohydrate chemistry (Daragics & Fügedi, 2010).
Advanced Organic Synthesis
- Synthesis of Aldehyde Building Blocks : The synthesis of N-Boc N,O-acetals as protected aldehyde building blocks for combinatorial solid-phase synthesis illustrates the application in creating novel peptide isosteres, showcasing the compound's role in facilitating complex organic syntheses (Groth & Meldal, 2001).
作用機序
The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-12(17,5-7-13)8-9(14)15/h17H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKOZWOKCERFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502482-52-2 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2915337.png)
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2915338.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2915343.png)

![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)


![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)
